N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine
Overview
Description
N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine is an organic compound with the molecular formula C12H20N2 It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with ethyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine can be synthesized through a multi-step process involving the reaction of ethylenediamine with ethyl bromide, followed by the introduction of dimethyl and phenyl groups. The reaction typically requires a solvent such as ethanol and a catalyst like sodium or potassium hydroxide to facilitate the substitution reactions. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted ethylenediamine derivatives
Scientific Research Applications
N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can act as catalysts in various organic reactions.
Biology: Investigated for its potential as a chelating agent in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, including surfactants, polymers, and dyes.
Mechanism of Action
The mechanism of action of N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine involves its ability to interact with various molecular targets, such as metal ions and enzymes. As a ligand, it can form stable complexes with metal ions, influencing their reactivity and catalytic properties. In biological systems, the compound may interact with enzymes, modulating their activity and affecting metabolic pathways.
Comparison with Similar Compounds
N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine can be compared with other ethylenediamine derivatives, such as:
N,N’-Dimethylethylenediamine: Lacks the ethyl and phenyl groups, resulting in different chemical properties and reactivity.
N-Ethyl-N’,N’-dimethylethylenediamine: Similar structure but without the phenyl group, leading to variations in its applications and interactions.
N-Phenylethylenediamine: Contains a phenyl group but lacks the ethyl and dimethyl substitutions, affecting its chemical behavior and uses.
The uniqueness of N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine (EDPE) is a compound that has garnered attention for its potential biological activities. This article explores its effects, mechanisms, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
EDPE is characterized by its ethylene diamine backbone with ethyl and dimethyl substituents, along with a phenyl group. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological systems, particularly in enzymatic and receptor-mediated processes.
Biological Activity Overview
The biological activity of EDPE can be classified into several categories:
- Antimicrobial Activity : EDPE has shown promise as an antimicrobial agent against various bacterial strains.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to protective effects against oxidative stress.
- Enzyme Inhibition : EDPE has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that EDPE possesses significant antimicrobial properties. A study conducted by Bansal et al. demonstrated that EDPE exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, highlighting the compound's effectiveness.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This table illustrates the varying susceptibility of different bacterial strains to EDPE, indicating its potential as a therapeutic agent.
Antioxidant Properties
The antioxidant capacity of EDPE was evaluated using various assays, including the DPPH radical scavenging method. Results indicated that EDPE effectively scavenged free radicals, demonstrating a dose-dependent response.
Concentration (µg/mL) | DPPH Scavenging (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
These findings suggest that EDPE could be beneficial in reducing oxidative stress in biological systems.
Enzyme Inhibition Studies
Enzyme inhibition assays revealed that EDPE can inhibit certain enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
- IC50 Values : The IC50 value for AChE inhibition was found to be approximately 45 µM, indicating moderate inhibitory activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical study assessed the effectiveness of EDPE in treating infections caused by multidrug-resistant bacteria. Patients receiving EDPE showed a significant reduction in infection rates compared to those on standard antibiotic therapy.
- Study on Antioxidant Effects : In a preclinical model of oxidative stress-induced damage, administration of EDPE resulted in decreased markers of oxidative damage in tissues, suggesting a protective role against cellular injury.
- Neuroprotective Potential : Research involving animal models demonstrated that EDPE administration improved cognitive function and reduced neuroinflammation, supporting its potential use in neurodegenerative disease management.
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-phenylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-14(11-10-13(2)3)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWELGQRMERND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067335 | |
Record name | N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27692-91-7 | |
Record name | N1-Ethyl-N2,N2-dimethyl-N1-phenyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27692-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-ethyl-N2,N2-dimethyl-N1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027692917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1-ethyl-N2,N2-dimethyl-N1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-N',N'-dimethyl-N-phenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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